molecular formula C15H17FN4O2 B11000807 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11000807
M. Wt: 304.32 g/mol
InChI Key: IIFSNQQIRQMUDQ-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole ring, introduction of the fluoro group, and subsequent coupling with the pyrrolidine moiety. Common reagents and conditions might include:

    Formation of Indazole Ring: Cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Fluoro Group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Pyrrolidine Moiety: Amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions at the fluoro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2).

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxamide derivatives: Known for their anti-inflammatory and anticancer properties.

    Fluorinated pyrrolidine derivatives: Studied for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is unique due to the combination of the indazole and pyrrolidine moieties, along with the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H17FN4O2

Molecular Weight

304.32 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C15H17FN4O2/c1-8(2)17-15(22)9-6-12(21)20(7-9)14-13-10(16)4-3-5-11(13)18-19-14/h3-5,8-9H,6-7H2,1-2H3,(H,17,22)(H,18,19)

InChI Key

IIFSNQQIRQMUDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F

Origin of Product

United States

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